The compound 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol is a derivative of the pyrrolo[1,2-a]imidazole family, which is known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neuroprotection and antimicrobial activity. It is classified as a heterocyclic organic compound due to its unique structure that incorporates both nitrogen and carbon atoms in a cyclic arrangement.
The classification of this compound falls under the category of pyrrolo[1,2-a]imidazoles, which are recognized for their pharmacological properties. These compounds are often synthesized for research purposes and have been studied for various applications in medicinal chemistry. The specific structure of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol contributes to its classification as a potential bioactive molecule.
The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields. For example, using acetonitrile as a solvent can facilitate certain cyclization reactions while minimizing side products.
The molecular structure of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol features:
The molecular formula for this compound is . The presence of hydroxyl (-OH) groups indicates potential sites for hydrogen bonding, influencing its solubility and reactivity.
The compound can undergo various chemical reactions typical for heterocycles:
Reactions involving this compound often require specific catalysts or reagents to promote desired pathways while minimizing undesired reactions.
The mechanism of action for compounds like 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies demonstrate that these compounds can exhibit neuroprotective effects by modulating pathways associated with apoptosis and inflammation.
This compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to the presence of hydroxyl groups.
Key chemical properties include:
The applications of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol extend into various fields:
Pyrrolo[1,2-a]imidazole derivatives represent a privileged scaffold in medicinal chemistry due to their bicyclic framework, which combines a five-membered pyrrole ring fused with a four-membered imidazole moiety. This architecture provides distinct electronic properties and spatial geometry that facilitate interactions with diverse biological targets. The partially saturated 5H,6H,7H-pyrrolo[1,2-a]imidazole core—characterized by the molecular formula C₆H₈N₂—features a non-aromatic system with a tertiary nitrogen at the bridgehead position (N2) and an sp³-hybridized C7 carbon [5]. This saturation enhances conformational flexibility compared to planar heteroaromatics, enabling optimal binding pocket accommodation. The C3 position (as in 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol) is electrophilic and amenable to functionalization, serving as a strategic vector for introducing pharmacophoric elements like the ethanol side chain. Such modifications leverage the scaffold’s inherent hydrogen-bonding capacity (H-acceptors: 2; H-donors: 0) and moderate lipophilicity (calculated LogP: 0.64), which are critical for drug-likeness [2] [5].
Table 1: Core Structural Attributes of 5H,6H,7H-Pyrrolo[1,2-a]imidazole
Property | Value | Biological Relevance |
---|---|---|
Molecular Formula | C₆H₈N₂ | Balanced carbon/nitrogen ratio for synthesis |
Ring System | Bicyclic, non-aromatic | 3D flexibility for target engagement |
Key Functionalization Site | C3 position | Enables derivatization (e.g., ethanol chain) |
Hydrogen Bond Acceptors | 2 | Target binding and solubility |
Calculated LogP | 0.64 | Optimal membrane permeability |
The systematic name 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol follows IUPAC conventions, with the parent heterocycle designated as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS not assigned; related core CID: 10441661) [5]. The "5H,6H,7H" prefix denotes saturation at the 5,6,7-positions, distinguishing it from fully aromatic analogs. The ethanol substituent (-CH₂CH₂OH) is attached at C3, a position confirmed as electronically active via SMILES notation (C1CC2=NC=C(CCO)N2C1). This compound’s molecular formula is C₈H₁₂N₂O, extending the parent core (C₆H₈N₂) by C₂H₄O. Key physicochemical parameters include:
Table 2: Nomenclature and Molecular Descriptors
Classification Type | Identifier/Value | Source |
---|---|---|
IUPAC Name | 2-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol | Systematic derivation |
Parent Core CAS | 914637-04-0 (C3-carbaldehyde analog) | [2] |
Molecular Formula | C₈H₁₂N₂O | Calculated |
SMILES | C1CC2=NC=C(CCO)N2C1 | Derived from CID 10441661 |
TPSA | 40 Ų | Estimated |
Research on hydrogenated pyrroloimidazoles emerged in the early 2000s, driven by their structural similarity to bioactive purine analogs. Early studies focused on C3-carbaldehyde derivatives (e.g., CAS 914637-04-0), synthesized as electrophilic intermediates for ring-annulation reactions [2]. By 2011, methodologies expanded to include oxirane-carboxylic acid intermediates, enabling access to fused systems like pyrrolo-thiadiazolo-imidazoles via nucleophilic ring-opening and cyclocondensation cascades . The introduction of ethanol-functionalized variants (e.g., 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol) represented an advancement toward water-soluble derivatives, leveraging the hydroxyl group for salt formation or prodrug conjugation. This evolution underscores the scaffold’s versatility—from a rigid heterocyclic template to a functionalized building block for targeted therapeutics.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4